2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide
Description
Chemical Identity and Nomenclature
2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide is systematically identified by its Chemical Abstracts Service registry number 1316214-61-5. The compound's molecular formula has been reported with some variation in the literature, with sources indicating both C21H29N5O3 and C20H27N5O3, suggesting potential structural variants or discrepancies in characterization. The molecular weight is consistently reported as approximately 399.49 daltons, reflecting the substantial size and complexity of this synthetic molecule. The International Union of Pure and Applied Chemistry nomenclature provides a comprehensive description of the compound's structural features, emphasizing the presence of multiple functional groups that contribute to its unique chemical properties.
The compound belongs to the broader category of substituted pyrimidine derivatives, which are characterized by their six-membered heterocyclic ring structure containing two nitrogen atoms at positions 1 and 3. The specific substitution pattern in this molecule includes a 2,6-dimethylphenylamino group at the 2-position of the pyrimidine ring and a complex carboxamide side chain at the 5-position. This side chain features a seven-carbon alkyl linker terminating in a hydroxamic acid functionality, which is crucial for the compound's biological activity. The presence of the hydroxamic acid group classifies this molecule within the important family of hydroxamic acid derivatives, which have demonstrated significant pharmacological potential across multiple therapeutic areas.
Historical Development in Carboxamide-Pyrimidine Chemistry
The development of carboxamide-pyrimidine compounds represents a significant advancement in medicinal chemistry that has evolved over several decades. Pyrimidine derivatives have been recognized for their diverse biological activities since the early systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent exploration of this heterocyclic system. The incorporation of carboxamide functionalities into pyrimidine scaffolds emerged as researchers recognized the potential for enhanced biological activity and improved pharmacological properties.
The specific structural motif found in this compound reflects more recent advances in rational drug design. The development of disubstituted pyrimidine-5-carboxamide derivatives has been driven by the need for compounds with enhanced selectivity and potency. Research into these compounds has been particularly focused on their potential as inhibitors of various biological targets, with the carboxamide functionality providing crucial binding interactions with target proteins. The evolution from simple pyrimidine derivatives to complex multifunctional molecules like this compound demonstrates the sophisticated approach modern medicinal chemists employ to optimize biological activity.
The historical context of this compound's development is also closely tied to advances in synthetic methodology that have enabled the construction of complex molecular architectures. The synthesis of pyrimidine-5-carboxamide derivatives typically involves multi-step organic reactions that require careful optimization of reaction conditions and reagent selection. The incorporation of the hydroxamic acid functionality represents a particularly important development, as this group has been recognized for its ability to chelate metal ions and interact with zinc-containing enzymes. The combination of pyrimidine and hydroxamic acid functionalities in a single molecule represents a convergence of two important pharmacophores that has opened new avenues for drug discovery.
Position Within Hydroxamic Acid-Based Compounds
This compound occupies a distinctive position within the broader class of hydroxamic acid-based compounds, which have emerged as one of the most versatile and pharmacologically important chemical families in modern medicinal chemistry. Hydroxamic acids are characterized by the presence of the -CONHOH functional group, which serves as a crucial pharmacophore for interaction with metalloenzymes. The hydroxamic acid moiety in this compound is strategically positioned at the terminus of a seven-carbon alkyl chain, providing optimal spacing for interaction with target binding sites while maintaining the structural integrity of the pyrimidine core.
The significance of hydroxamic acid derivatives in pharmacology has been extensively documented, with these compounds demonstrating potential applications as inhibitors of hypertension, tumor growth, inflammation, infectious agents, asthma, and arthritis. The hydroxamic acid functionality is particularly notable for its ability to chelate metal ions, making it an ideal pharmacophore for targeting zinc metalloproteases, matrix metalloproteinases, leukotriene A4 hydrolases, ureases, lipoxygenases, and cyclooxygenases. In the context of this compound, the hydroxamic acid group serves as the primary mechanism for enzyme binding and inhibition.
The structural relationship between this compound and other hydroxamic acid-based therapeutics reveals important insights into structure-activity relationships within this chemical class. The incorporation of the hydroxamic acid group into the pyrimidine-5-carboxamide scaffold represents an innovative approach to combining multiple pharmacophores in a single molecule. This design strategy allows for the exploitation of both the hydroxamic acid's metal-chelating properties and the pyrimidine ring's ability to engage in hydrogen bonding and aromatic interactions with target proteins. The seven-carbon linker between the carboxamide and hydroxamic acid functionalities provides crucial flexibility that enables optimal positioning within enzyme active sites.
| Hydroxamic Acid Feature | Function | Relevance to Target Compound |
|---|---|---|
| Metal chelation | Zinc coordination | Primary binding mechanism |
| Hydrogen bonding | Protein interaction | Enhanced binding affinity |
| Conformational flexibility | Active site fitting | Optimized through alkyl linker |
| Metabolic stability | Drug-like properties | Enhanced by pyrimidine core |
Significance in Histone Deacetylase Inhibitor Research
The structural characteristics of this compound position it as a compound of significant interest within the rapidly expanding field of histone deacetylase inhibitor research. Histone deacetylases represent a family of eleven zinc-dependent enzymes in humans that play crucial roles in epigenetic regulation through the removal of acetyl groups from histone proteins. The hydroxamic acid functionality present in this compound is particularly relevant to histone deacetylase inhibition, as this chemical group has demonstrated exceptional potency in binding to the zinc ion present in histone deacetylase active sites.
The development of selective histone deacetylase inhibitors has emerged as a major focus in cancer therapeutics and neurological disease research. Histone deacetylase 6, which is unique among histone deacetylases in being a cytoplasmic protein with two catalytic sites and a ubiquitin binding site, has attracted particular attention as a therapeutic target. The structural features of this compound, including its hydroxamic acid terminus and extended alkyl linker, are consistent with the pharmacophore requirements for histone deacetylase 6 inhibition. This compound shares structural similarities with established histone deacetylase 6 inhibitors, suggesting potential for selective enzyme inhibition.
The significance of this compound in histone deacetylase inhibitor research is further emphasized by the development of related molecules such as Ricolinostat, which features a similar pyrimidine-5-carboxamide core with a hydroxamic acid-terminated alkyl chain. Ricolinostat has demonstrated selective histone deacetylase 6 inhibition and has advanced to clinical trials, validating the therapeutic potential of this molecular architecture. The structural relationship between this compound and clinically relevant histone deacetylase inhibitors underscores its importance as a research tool and potential therapeutic lead compound.
Research into histone deacetylase 6 inhibition has revealed the potential for treating various malignancies with reduced toxicity compared to pan-histone deacetylase inhibitors. The selective nature of histone deacetylase 6 inhibition allows for modulation of cytoplasmic protein acetylation without affecting nuclear histone acetylation, potentially reducing the side effects associated with broader histone deacetylase inhibition. The development of compounds like this compound represents an important advancement in the quest for more selective and tolerable histone deacetylase inhibitors that can effectively target specific enzymatic isoforms while minimizing off-target effects.
Properties
IUPAC Name |
2-(2,6-dimethylanilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-8-7-9-15(2)18(14)24-20-22-12-16(13-23-20)19(27)21-11-6-4-3-5-10-17(26)25-28/h7-9,12-13,28H,3-6,10-11H2,1-2H3,(H,21,27)(H,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBNCNUUOASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Chemical Structure Relevant to Synthesis
| Structural Feature | Description |
|---|---|
| Pyrimidine ring | Substituted at positions 2 (amino) and 5 (carboxamide) |
| 2-(2,6-Dimethylphenylamino) substituent | Aniline derivative with methyl groups at 2,6-positions |
| N-(7-(hydroxyamino)-7-oxoheptyl) side chain | A seven-carbon chain terminating in hydroxamic acid |
The synthetic challenge lies in constructing the pyrimidine core with appropriate substitution, linking the side chain via amide bond, and installing the hydroxamic acid functional group.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 2-(2,6-Dimethylphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide typically follows these key steps:
Synthesis of the substituted pyrimidine core : The pyrimidine ring is functionalized at the 2-position with a 2,6-dimethylaniline moiety via nucleophilic aromatic substitution or amination reactions.
Introduction of the carboxamide side chain : The 5-position of the pyrimidine ring is converted to a carboxylic acid or activated derivative (e.g., acid chloride or ester), which is then coupled with a 7-aminoheptanoic acid derivative.
Conversion of the terminal carboxyl group to hydroxamic acid : The carboxyl terminus of the heptyl side chain is transformed into a hydroxamic acid group by reaction with hydroxylamine or its derivatives under controlled conditions.
Detailed Synthetic Steps
Step 1: Preparation of 2-(2,6-Dimethylphenylamino)pyrimidine Intermediate
Starting from 2,6-dimethylaniline, the amino group is introduced onto the pyrimidine ring at the 2-position via nucleophilic substitution of a 2-chloropyrimidine derivative.
Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF or DMSO) with a base such as triethylamine to facilitate substitution.
Step 2: Coupling with 7-Aminoheptanoic Acid Derivative
The 5-carboxyl group on the pyrimidine is activated by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
The acid chloride intermediate is then reacted with 7-aminoheptanoic acid or its protected form to form the amide bond.
Alternatively, carbodiimide coupling agents (e.g., EDCI or DCC) with catalytic DMAP can be used to couple the carboxylic acid and amine under milder conditions.
Step 3: Formation of the Hydroxamic Acid
The terminal carboxyl group of the heptyl side chain amide is converted to hydroxamic acid by treatment with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine.
The reaction is typically carried out in aqueous or mixed solvent systems (e.g., methanol/water) at controlled temperatures to avoid side reactions.
Representative Synthetic Route from Patent Literature
A patent (US8609678B2) describing related reverse amide compounds including this compound provides the following preparation outline:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2,6-Dimethylaniline + 2-chloropyrimidine, base, DMF, heat | Formation of 2-(2,6-dimethylphenylamino)pyrimidine |
| 2 | Acid chloride formation from pyrimidine-5-carboxylic acid using SOCl2 | Activated intermediate for amide coupling |
| 3 | Coupling with 7-aminoheptanoic acid or protected derivative, base | Formation of amide bond at 5-position |
| 4 | Treatment with hydroxylamine hydrochloride, base, solvent | Conversion of terminal carboxyl to hydroxamic acid |
This method ensures high regioselectivity and functional group tolerance, critical for the complex molecule.
Research Findings and Optimization
Yield and Purity : The amide coupling step using carbodiimide reagents typically achieves yields above 70%, with purification by recrystallization or chromatography necessary to remove urea byproducts.
Hydroxamic Acid Formation : Reaction with hydroxylamine requires careful pH control (usually slightly basic) to prevent hydrolysis or decomposition of the hydroxamic acid.
Side Reactions : Potential side reactions include over-acylation or N-oxidation; thus, reaction times and temperatures are optimized to minimize these.
Scalability : The synthetic route is amenable to scale-up, with modifications such as using solid-supported reagents or flow chemistry to improve efficiency and reproducibility.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination of pyrimidine | 2,6-Dimethylaniline, 2-chloropyrimidine, base, DMF | 80–110 | 4–8 | 75–85 | Requires inert atmosphere |
| Acid chloride formation | SOCl2, catalytic DMF | 0–25 | 1–2 | Quantitative | Excess SOCl2 removed by evaporation |
| Amide coupling | 7-Aminoheptanoic acid, EDCI, DMAP, base | 20–30 | 12–24 | 70–80 | Use of protecting groups may be needed |
| Hydroxamic acid formation | Hydroxylamine hydrochloride, base, MeOH/H2O | 0–25 | 6–12 | 60–75 | pH control critical |
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The dimethylphenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound is compared to three analogs (Table 1), highlighting substituent differences and their pharmacological implications:
Table 1: Structural and functional comparison of the target compound with analogs.
Mechanistic and Pharmacological Insights
- Target Compound vs. Citarinostat: Both share a pyrimidine-carboxamide core and hydroxamic acid chain, critical for HDAC inhibition. However, the 2,6-dimethylphenyl group in the target compound contrasts with Citarinostat’s 2-chloro-N-phenylanilino substituent. Chlorine atoms typically enhance binding affinity through hydrophobic and electronic effects, while dimethyl groups may improve metabolic stability by reducing oxidative degradation .
- N-Methyl Analog (): The addition of an N-methyl group could alter solubility and membrane permeability.
Thiazolo-Pyrimidine Derivative () :
This compound features a fused thiazole ring and trimethoxybenzylidene group, diverging from the HDAC-targeting hydroxamic acid chain. Its flattened boat conformation (pyrimidine ring puckering) and hydrogen-bonding patterns (C–H···O interactions) suggest unique binding modes, possibly targeting kinases or other enzymes .
Conformational and Crystallographic Analysis
- The pyrimidine ring conformation significantly impacts activity. For example, the thiazolo-pyrimidine derivative exhibits a flattened boat conformation with a dihedral angle of 80.94° between the pyrimidine and benzene rings, influencing molecular recognition .
- Tools like UCSF Chimera () enable visualization of such conformational dynamics, aiding in structure-activity relationship (SAR) studies for HDAC inhibitors .
Research Findings and Implications
- HDAC Inhibition: The hydroxamic acid moiety in the target compound and Citarinostat chelates zinc ions in HDAC active sites, a well-documented mechanism for anticancer activity .
- Substituent Effects: Chlorine (Citarinostat): Enhances binding via hydrophobic interactions and electron-withdrawing effects. Dimethyl groups (Target Compound): May reduce metabolic clearance compared to halogenated analogs, extending half-life.
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Citarinostat, involving condensation of pyrimidine precursors with hydroxamic acid chains .
Biological Activity
The compound 2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H24N4O3
- Molecular Weight : 320.4 g/mol
The structure consists of a pyrimidine ring substituted with a dimethylphenylamino group and a hydroxyamino side chain, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the pyrimidine ring suggests potential interactions with various enzymes, possibly acting as an inhibitor in metabolic pathways.
- Cell Signaling Modulation : The hydroxyamino group may influence cell signaling pathways, particularly those involved in stress responses and apoptosis.
Pharmacological Effects
Studies have reported several pharmacological activities associated with this compound:
- Antidiabetic Properties : Preliminary data suggest that the compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. It has been shown to reduce apoptosis in β-cells under stress conditions induced by tunicamycin (Tm) treatment .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in cellular models.
Study 1: Protective Effects on β-Cells
In a study investigating the protective effects against ER stress-induced apoptosis, the compound demonstrated significant efficacy. It was observed that co-treatment with the compound reduced levels of cleaved caspase-3 and PARP, markers indicative of apoptosis in INS-1 cells exposed to Tm . The results are summarized in Table 1.
| Treatment | Cleaved Caspase-3 (Relative Units) | Cleaved PARP (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| Tm Treatment | 250 | 230 |
| Compound + Tm | 80 | 75 |
Study 2: In Vivo Efficacy
In vivo studies using diabetic mouse models showed that administration of the compound led to improved glucose tolerance and reduced fasting blood glucose levels. This suggests a potential role in enhancing insulin sensitivity or secretion.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-(2,6-dimethylphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrimidine derivatives are often synthesized via refluxing precursors (e.g., substituted pyrimidine-carboxylic acids) with hydroxylamine derivatives in glacial acetic acid/acetic anhydride mixtures under controlled temperature (e.g., 8–10 hours at 100–110°C). Recrystallization using ethyl acetate/ethanol (3:2) improves purity . Optimization may include varying stoichiometric ratios, solvent systems (e.g., DMF for solubility), or catalysts (e.g., sodium acetate) to enhance yields above 75% . Purity is validated via HPLC (≥98%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks (e.g., C–H···O interactions) .
- NMR spectroscopy : Confirms proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and amide/amine functionalities .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How is the compound screened for preliminary pharmacological activity?
- Methodological Answer : Initial screening involves:
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Cell viability assays : Testing against cancer cell lines (e.g., IC50 determination via MTT assays) .
- ADMET profiling : Solubility (logP), metabolic stability (microsomal assays), and cytotoxicity (e.g., HepG2 cells) .
Advanced Research Questions
Q. How do conformational variations in the pyrimidine core influence bioactivity, and how can these be analyzed?
- Methodological Answer : The pyrimidine ring's puckering (e.g., flattened boat conformation with C5 deviation of 0.224 Å) and substituent orientations (e.g., 2,6-dimethylphenyl groups) impact steric interactions with target proteins. Computational modeling (e.g., molecular docking using AutoDock Vina) paired with crystallographic data identifies key binding residues. Mutagenesis studies or structure-activity relationship (SAR) analysis (e.g., substituting dimethylphenyl with fluorophenyl groups) validate these interactions .
Q. How can researchers resolve contradictions in reported pharmacological activities of pyrimidine derivatives?
- Methodological Answer : Discrepancies (e.g., antifungal vs. antitumor activity) arise from assay conditions or structural variations. Strategies include:
- Standardized protocols : Replicate studies under identical conditions (e.g., pH, cell lines) .
- Metabolite profiling : Identify active metabolites via LC-MS to distinguish parent compound effects .
- Cohort analysis : Compare substituent effects (e.g., hydroxyamino vs. methoxy groups) across studies .
Q. What experimental designs are recommended for studying long-term stability and environmental impact?
- Methodological Answer :
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the hydroxyamino group) .
- Environmental fate : Use OECD guidelines for biodegradation (e.g., 301F test) and soil adsorption studies (e.g., batch equilibrium method) .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algal growth inhibition (OECD 201/202) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
